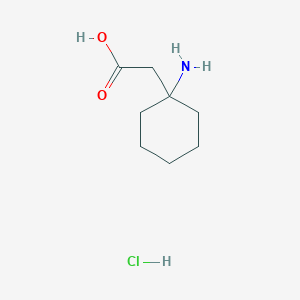

2-(1-Aminocyclohexyl)acetic acid hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)acetic acid hydrochloride typically involves the reaction of 2-(1-Aminocyclohexyl)acetic acid with hydrochloric acid (HCl) to form the hydrochloride salt . The reaction is carried out in a suitable solvent under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-quality raw materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product .

化学反应分析

Types of Reactions

2-(1-Aminocyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- 2-(1-Aminocyclohexyl)acetic acid hydrochloride serves as a crucial intermediate in synthesizing several pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its structural features enable the development of compounds that enhance pain management options effectively .

Potential Antitumor Activities

- Research indicates that this compound may exhibit antitumor properties. Studies have shown interactions with DNA, suggesting its potential as a candidate for drug development aimed at treating various cancers .

Neuroscience Research

Interaction with Neurotransmitter Systems

- The compound's ability to interact with neurotransmitter systems makes it valuable in neuroscience research. It is being explored for potential treatments for neurological disorders such as depression and anxiety, where modulation of neurotransmitter activity can lead to therapeutic effects .

Biochemical Assays

Evaluating Enzyme Activity

- In biochemical assays, this compound is used to evaluate enzyme activities. This application is crucial for understanding metabolic pathways and facilitating drug discovery processes by providing insights into the biochemical mechanisms underlying various diseases .

Material Science

Incorporation into Polymer Formulations

- The compound can be incorporated into polymer formulations to enhance the mechanical properties of materials. This application is particularly relevant in creating coatings and adhesives that require improved durability and performance characteristics .

Types of Reactions

The compound undergoes several chemical reactions, including:

- Oxidation: Converts to corresponding ketones or carboxylic acids.

- Reduction: The carboxylic acid group can be reduced to form alcohols.

- Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents include:

- Oxidizing Agents: Potassium permanganate (KMnO4) for oxidation.

- Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.

- Halogenating Agents: For substitution reactions.

Study on Metal Complexes

Research has focused on the interactions of 2-(1-Aminocyclohexyl)acetic acid with metal ions, leading to the formation of metal complexes that exhibit unique properties. For instance:

- Cobalt(II), Nickel(II), Copper(II), Zinc(II): These complexes have been synthesized and characterized for their potential applications in catalysis and medicinal chemistry. This highlights the compound's versatility beyond traditional pharmaceutical uses.

Summary Table: Applications of this compound

| Field | Application | Details |

|---|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis | Used in analgesics and anti-inflammatory drugs |

| Neuroscience Research | Interaction with neurotransmitter systems | Potential treatments for depression and anxiety |

| Biochemical Assays | Evaluating enzyme activity | Insights into metabolic pathways for drug discovery |

| Material Science | Incorporation into polymer formulations | Enhances mechanical properties of coatings and adhesives |

| Chemical Reactions | Oxidation, reduction, substitution | Various derivatives formed through specific reagents |

作用机制

The mechanism of action of 2-(1-Aminocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

相似化合物的比较

Similar Compounds

1-Aminocyclohexaneacetic acid hydrochloride: A closely related compound with similar chemical properties and applications.

2-(1-Aminocyclohexyl)ethanoic acid: Another similar compound with slight variations in its chemical structure and reactivity.

Uniqueness

2-(1-Aminocyclohexyl)acetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction with biological targets. This uniqueness makes it valuable in various research and industrial applications .

生物活性

2-(1-Aminocyclohexyl)acetic acid hydrochloride, known by its CAS number 37631-99-5, is a hydrochloride salt derived from 2-(1-aminocyclohexyl)acetic acid. This compound features a cyclohexane ring substituted with an amino group and an acetic acid moiety, presenting itself as a white crystalline powder soluble in water. Its unique structure suggests potential biological activities, particularly in the modulation of neurotransmitter systems and anti-inflammatory responses.

- Molecular Formula : CHClNO

- Molecular Weight : 155.63 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

Neuromodulatory Effects

Research indicates that this compound may function as a neuromodulator, influencing neurotransmitter systems within the central nervous system (CNS). Its structural similarity to amino acids allows it to interact with various receptors, particularly glutamate receptors, which play critical roles in synaptic transmission and plasticity. These interactions suggest potential therapeutic applications in conditions such as epilepsy and chronic pain management.

Anti-inflammatory Properties

Preliminary studies have highlighted the compound's anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to its interactions with specific receptor systems:

- Glutamate Receptors : The compound has shown potential in modulating glutamate receptor activity, which is crucial for learning and memory processes.

- Neuroprotective Effects : Its ability to influence neurotransmitter systems may provide neuroprotective benefits, potentially mitigating neuronal damage during pathological conditions.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to the unique cyclohexane structure of this compound. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Aminocyclohexyl)acetic acid | CHClNO | Different position of the amino group on the ring |

| Glycine | CHNO | Simplest amino acid; lacks cyclic structure |

| L-Alanine | CHNO | Contains an aliphatic side chain |

| 2-(1-Aminocyclohexyl)acetic acid HCl | CHClNO | Unique cyclohexane ring structure with amino and acetic acid groups |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Neurotransmitter Modulation : A study demonstrated that this compound could significantly alter neurotransmitter release patterns in animal models, suggesting its utility in treating neurological disorders.

- Anti-inflammatory Activity : In vitro assays revealed that the compound reduced pro-inflammatory cytokine production in immune cells, indicating a mechanism through which it may exert anti-inflammatory effects.

- Pain Modulation : Experimental models of chronic pain showed that administration of this compound resulted in reduced pain sensitivity, supporting its role as a potential analgesic agent.

常见问题

Basic Research Questions

Q. What laboratory synthesis methods are commonly used for 2-(1-Aminocyclohexyl)acetic acid hydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions involving cyclohexylamine derivatives. For example, reacting 1-aminocyclohexane with chloroacetic acid under acidic conditions to form the hydrochloride salt. Purification is achieved through recrystallization using solvents like ethanol or methanol, followed by vacuum drying to ensure high purity (>95%) .

Q. What analytical techniques are employed to confirm the purity and structural identity of this compound?

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is used for purity assessment, detecting impurities at levels as low as 0.1% .

- NMR : and NMR (in DMSO-d or DO) confirm structural features, such as the cyclohexyl proton environment (δ 1.2–2.1 ppm) and the acetic acid backbone (δ 3.4–3.6 ppm) .

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as GHS07 skin/eye irritant) .

- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous chemical residue .

Advanced Research Questions

Q. How can contradictions in structural data between crystallographic and spectroscopic analyses be resolved?

Discrepancies often arise from polymorphism or solvate formation. Use single-crystal X-ray diffraction (via SHELXL/SHELXS) to resolve absolute configuration, complemented by solid-state NMR to assess dynamic molecular behavior. For example, compare the crystal structure of related compounds like 1-ammoniocyclohexaneacetic acid chloride monohydrate to validate bond angles and torsional strain .

Q. What degradation pathways are observed under accelerated stress conditions, and how are they analyzed?

- Thermal Degradation : Heating at 80°C for 48 hours in aqueous solution generates cyclohexylamine and acetic acid derivatives, detected via LC-MS ( 101 for cyclohexylamine fragment).

- Oxidative Stress : Exposure to HO yields N-oxide byproducts, identifiable by NMR shifts (e.g., δ 3.8–4.0 ppm for oxidized amine) .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The cyclohexylacetic acid moiety serves as a semi-flexible linker in PROTACs, balancing rigidity and conformational freedom. For example, coupling it to E3 ligase ligands (e.g., VHL or CRBN) and target protein binders (e.g., kinase inhibitors) enables ternary complex formation, enhancing ubiquitination efficiency. Structural optimization focuses on linker length (8–12 Å) to minimize steric hindrance .

Q. Methodological Notes

- Crystallography : SHELX programs are preferred for refining high-resolution structures due to their robustness in handling twinned data and hydrogen-bonding networks .

- Impurity Profiling : Use gradient HPLC with charged aerosol detection (CAD) for non-UV-active impurities (e.g., residual solvents or inorganic salts) .

属性

IUPAC Name |

2-(1-aminocyclohexyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGBGSODHWQGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585033 | |

| Record name | (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37631-99-5, 37631-92-8 | |

| Record name | Cyclohexaneacetic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37631-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。